N,N-Dichlorophenytoin
Description
N,N-Dichlorophenytoin is a chlorinated derivative of phenytoin, a well-known anticonvulsant used to treat epilepsy. Phenytoin itself is a hydantoin derivative with a diphenyl structure. The addition of two chlorine atoms at the N,N-positions of the hydantoin ring likely modifies its electronic properties, solubility, and metabolic stability compared to the parent compound.
Properties
CAS No. |
100965-46-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FATMGHVPZCFLDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Other CAS No. |
100965-46-6 |
Synonyms |
N,N-dichlorophenytoin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Features a single chlorine atom at the 3-position of a phthalimide ring fused to an N-phenyl group (Fig. 1 in ).
- Function: Primarily used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer .
- Comparison with N,N-Dichlorophenytoin: Both compounds incorporate aromatic rings and chlorine substituents. this compound’s hydantoin ring (a five-membered heterocycle with two nitrogens) contrasts with the six-membered phthalimide ring. The dichloro substitution in this compound may increase steric hindrance and electron-withdrawing effects compared to the mono-chloro phthalimide.
2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide
- Structure : Contains dichloro substituents on both the acetamide group (2,2-positions) and the phenyl ring (2,5-positions) ().
- Crystal Properties : Exhibits N–H⋯O hydrogen bonding, influencing its solid-state packing .
- Comparison with this compound: Both have multiple chlorine atoms, but this compound’s chlorines are on a hydantoin ring, whereas this compound’s are on an acetamide and phenyl ring.
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structure : Diphenylamine derivatives share aromatic systems with this compound but lack the hydantoin heterocycle ().
- Biological Relevance : Some diphenylamines (e.g., tofenamic acid) exhibit anti-inflammatory activity, highlighting the role of aromaticity in drug design .
- Comparison with this compound: The hydantoin ring in this compound introduces rigidity and hydrogen-bonding sites absent in simpler diphenylamines. Chlorine in this compound may enhance membrane permeability compared to non-halogenated diphenylamines.
Structural and Functional Data Table
Key Research Findings and Inferences
- Solubility and Bioavailability: Dichloro substitution may reduce aqueous solubility relative to non-halogenated analogs but improve lipid membrane penetration.
- Hydrogen Bonding : Analogous to ’s acetamide, this compound’s N–H groups could facilitate interactions with biological targets (e.g., sodium channels in neurons).
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